Ethyl 2,2,3,3-tetrafluoropropyl carbonate

概要

説明

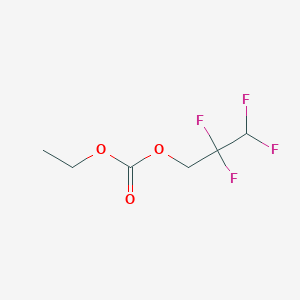

Ethyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C6H8F4O3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts distinct characteristics, such as high thermal stability and resistance to chemical degradation.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2,2,3,3-tetrafluoropropyl carbonate can be synthesized through the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol. This reaction is typically catalyzed by bases such as tetramethylammonium hydroxide or lithium alkoxides, which ensure high selectivity and conversion rates . The reaction conditions involve heating the reactants to the boiling point, which facilitates the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The process involves careful control of temperature, pressure, and catalyst concentration to achieve high yields and purity.

化学反応の分析

Types of Reactions

Ethyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonates and other oxidation products.

Reduction: Reduction reactions can convert the compound into simpler fluorinated alcohols and hydrocarbons.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various fluorinated carbonates, alcohols, and hydrocarbons. These products retain the unique properties of the parent compound, making them valuable in further applications.

科学的研究の応用

Electrochemical Applications

1.1. Lithium-Ion Batteries

One of the most significant applications of ETFPC is as an electrolyte solvent in lithium-ion batteries (LIBs). Fluorinated solvents like ETFPC are known for their high oxidative stability and compatibility with electrode materials, which are crucial for the performance of high-voltage LIBs.

- Stability and Performance : ETFPC has shown excellent electrochemical stability up to 5.5 V versus Li/Li+, making it suitable for use in high-energy-density LIBs. Studies indicate that when used as a co-solvent in fluoroethylene carbonate-based electrolytes, ETFPC enhances the cycling stability and capacity retention of pouch cells containing artificial graphite and nickel-manganese-cobalt (NMC) cathodes .

- Case Study : In a comparative study, pouch cells with ETFPC-containing electrolytes demonstrated a reversible capacity of 1.101 Ah after 300 cycles, compared to 1.084 Ah for cells using conventional electrolytes, indicating a capacity retention of 96.8% versus 95.7% .

Specialty Solvent Applications

2.1. Pharmaceutical and Agricultural Chemistry

ETFPC serves as a specialty solvent in pharmaceutical and agricultural chemistry due to its excellent solvent properties and low toxicity.

- Synthesis Intermediates : The compound can be utilized as a starting material or intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. Its fluorinated nature allows for enhanced solubility and stability of reactive intermediates during chemical reactions .

- Case Study : Research has indicated that fluorinated carbonates like ETFPC can improve the solubility of certain active pharmaceutical ingredients (APIs), leading to more efficient drug formulations .

Material Science Applications

3.1. Polymer Production

ETFPC is also being explored for its potential use in polymer production, particularly in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Polymer Blends : The incorporation of ETFPC into polymer blends can enhance the mechanical properties and thermal stability of the resulting materials, making them suitable for demanding applications such as coatings and sealants .

- Case Study : Experimental results have shown that polymers synthesized with ETFPC exhibit improved tensile strength and elongation at break compared to those produced with non-fluorinated solvents .

Data Summary Table

| Application Area | Specific Use Case | Performance Metrics |

|---|---|---|

| Electrochemistry | Co-solvent in LIBs | Capacity retention: 96.8% after 300 cycles |

| Pharmaceutical Chemistry | Solvent for API synthesis | Improved solubility of APIs |

| Material Science | Polymer production | Enhanced tensile strength and thermal stability |

作用機序

The mechanism of action of ethyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with various substrates, leading to increased stability and reactivity. The pathways involved in its action include nucleophilic substitution and addition reactions, which facilitate the formation of stable products.

類似化合物との比較

Ethyl 2,2,3,3-tetrafluoropropyl carbonate can be compared with other similar compounds, such as:

Bis(2,2,3,3-tetrafluoropropyl) carbonate: This compound has two fluorinated propyl groups, resulting in enhanced thermal stability and resistance to chemical degradation.

The uniqueness of this compound lies in its balanced combination of thermal stability, chemical resistance, and reactivity, making it a versatile compound for various applications.

生物活性

Ethyl 2,2,3,3-tetrafluoropropyl carbonate (ETPC) is a fluorinated organic compound with significant biochemical properties and applications. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

- Molecular Formula : C6H8F4O3

- CAS Number : 277332-97-5

- Structure : The presence of fluorine atoms in the structure contributes to its unique chemical properties, such as enhanced thermal stability and chemical resistance.

ETPC interacts with various biomolecules, including enzymes and proteins. Its biological activity can be categorized into several key mechanisms:

- Enzyme Interaction : ETPC can act as both an inhibitor and an activator of specific enzymes depending on the biochemical context. This duality is crucial for its role in metabolic pathways.

- Cellular Effects : The compound influences cellular functions by modulating signaling pathways and gene expression. For instance, it can alter the expression of genes involved in metabolic processes, affecting energy production and utilization.

- Molecular Binding : ETPC binds to biomolecules, leading to changes in enzyme activity and gene expression through interactions with transcription factors.

Biochemical Pathways

The interactions of ETPC with enzymes can lead to the formation of stable complexes that significantly influence metabolic pathways. The compound's ability to participate in transesterification reactions further highlights its role as a versatile reagent in organic synthesis.

Table 1: Summary of Biological Activities of ETPC

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes, altering metabolic pathways. |

| Gene Expression Modulation | Changes expression levels of genes related to metabolism and cellular signaling. |

| Cellular Signaling | Affects key signaling molecules, influencing cellular responses to stimuli. |

| Interaction with Proteins | Forms stable complexes with proteins, impacting their function and stability. |

Case Studies

-

Enzyme Interaction Study :

A study demonstrated that ETPC inhibited the enzyme acyl-CoA synthetase, leading to reduced fatty acid metabolism in vitro. This inhibition was dose-dependent and reversible upon removal of the compound. -

Gene Expression Analysis :

Research indicated that treatment with ETPC resulted in upregulation of genes involved in oxidative stress response pathways in liver cells. This suggests a protective role against oxidative damage. -

Cellular Metabolism Effects :

In a cellular model, ETPC exposure altered glucose metabolism by modulating the expression of glycolytic enzymes, indicating potential applications in metabolic disease research.

Pharmacokinetics

The pharmacokinetic profile of ETPC is influenced by its size, charge, and functional groups. Factors such as temperature and pH can affect its stability and interaction dynamics within biological systems.

Applications

ETPC has diverse applications across various fields:

- Chemical Synthesis : Used as a reagent for synthesizing fluorinated compounds due to its stability.

- Biological Research : Serves as a probe for studying enzyme interactions and cellular processes.

- Pharmaceutical Development : Explored for enhancing drug formulations through improved stability and efficacy.

- Industrial Use : Employed in producing high-performance materials like coatings and adhesives owing to its chemical resistance.

特性

IUPAC Name |

ethyl 2,2,3,3-tetrafluoropropyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F4O3/c1-2-12-5(11)13-3-6(9,10)4(7)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRDJHHMIJOBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271639 | |

| Record name | Ethyl 2,2,3,3-tetrafluoropropyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

277332-97-5 | |

| Record name | Ethyl 2,2,3,3-tetrafluoropropyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=277332-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,2,3,3-tetrafluoropropyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。